molecular formula C14H26N2O4 B6229548 methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate CAS No. 2293144-37-1

methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate

Cat. No. B6229548
CAS RN: 2293144-37-1
M. Wt: 286.4
InChI Key:
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Description

Methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate (MACA) is an organic compound belonging to the class of amines. It is a colorless, crystalline solid with a molecular weight of 310.39 g/mol. MACA is commonly used as a synthetic intermediate in organic synthesis, and is used in the production of pharmaceuticals and other organic compounds.

Mechanism of Action

Methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate is believed to act as an inhibitor of acetylcholinesterase, which is an enzyme that is involved in the regulation of neurotransmission. This inhibition is believed to be due to the ability of methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate to bind to the active site of the enzyme, thus preventing the enzyme from catalyzing the hydrolysis of acetylcholine.
Biochemical and Physiological Effects
methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate has been shown to have a variety of biochemical and physiological effects. Studies have shown that methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate has the ability to inhibit the enzyme acetylcholinesterase, thus leading to an increase in the levels of acetylcholine in the body. This can lead to an increase in the activity of the parasympathetic nervous system, which is responsible for regulating the body’s autonomic functions. In addition, methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The use of methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is readily available from chemical suppliers. In addition, the reaction of methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate with other compounds is relatively simple and can be easily monitored. However, there are some limitations to its use in laboratory experiments. methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate is a relatively unstable compound, and can decompose in the presence of heat or light. In addition, the reaction of methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate with other compounds can lead to the formation of toxic byproducts, which can be hazardous to laboratory personnel.

Future Directions

In the future, methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate may be used in the development of novel drugs and compounds for the treatment of various diseases. It may also be used in the development of new synthetic methods for the production of organic compounds. Additionally, methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate may be used in the development of new methods for the study of enzyme inhibition, and may be used to develop new inhibitors of acetylcholinesterase. Finally, methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate may be used in the study of the biochemical and physiological effects of various compounds, and may be used to develop new therapeutic agents.

Synthesis Methods

Methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate can be synthesized through several methods, including the reaction of 4-aminocyclohexanecarboxylic acid and tert-butyl chloroformate, followed by a reaction with methyl amine. The reaction is carried out in a solvent such as acetonitrile, in the presence of a base such as potassium carbonate. The reaction is typically done at temperatures below 0°C to avoid side reactions.

Scientific Research Applications

Methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate has been used in a variety of scientific research applications, including the synthesis of various organic compounds, the development of pharmaceuticals, and the study of enzyme inhibition. It has also been used in the study of small molecule inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate involves the protection of the amine group, followed by the addition of the protected amine to the carboxylic acid. The resulting intermediate is then deprotected to yield the final product.", "Starting Materials": [ "4-aminocyclohexanone", "tert-butyl chloroformate", "methyl 2-aminoacetate", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Protection of the amine group: 4-aminocyclohexanone is reacted with tert-butyl chloroformate and triethylamine in dichloromethane to yield the tert-butoxycarbonyl (Boc) protected amine.", "Addition of the protected amine to the carboxylic acid: The Boc-protected amine is then added to methyl 2-aminoacetate in dichloromethane, with the addition of triethylamine as a catalyst. The reaction is allowed to proceed overnight.", "Deprotection of the intermediate: The resulting intermediate is then deprotected by treatment with sodium bicarbonate in water and diethyl ether. The product is extracted with dichloromethane and purified by column chromatography to yield the final product, methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate." ] }

CAS RN

2293144-37-1

Product Name

methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate

Molecular Formula

C14H26N2O4

Molecular Weight

286.4

Purity

95

Origin of Product

United States

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